6-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
Overview
Description
6-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound . It is a derivative of tetrahydroisoquinoline, a large group of natural products .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinoline analogs often involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives . The alcohol on the resulting intermediate can be converted to an alkyl chloride using SOCl2, which can then be used to alkylate various amines to yield the final compounds .Molecular Structure Analysis
The molecular structure of this compound is derived from the tetrahydroisoquinoline skeleton, which is encountered in a number of bioactive compounds . The InChI code for this compound is 1S/C11H13NO2.ClH/c1-14-11(13)9-2-3-10-7-12-5-4-8(10)6-9;/h2-3,6,12H,4-5,7H2,1H3;1H .Scientific Research Applications
Neuroprotective and Anticonvulsant Activity
- Neuroprotective Agent : 1,2,3,4-Tetrahydroisoquinoline derivatives, including 6-methyl variants, have shown promise as neuroprotective agents. For instance, one study found that these compounds protected hippocampal neurons from ischemia-induced degeneration and exhibited anti-hypoxic activity in mice (Ohkubo et al., 1996).
- Anticonvulsant Properties : These derivatives have also been noted for their anticonvulsant effects, particularly against N-methyl-D-aspartate (NMDA)-induced seizures (Ohkubo et al., 1996).
Antiglioma Activity
- Potential in Treating Glioma : Certain 1,2,3,4-tetrahydroisoquinoline derivatives have demonstrated selective activity against C6 glioma cells, suggesting a potential for clinical use in treating gliomas (Mohler et al., 2006).
Dopamine Receptor Antagonism
- Dopamine D-1 Antagonist : Some derivatives of tetrahydroisoquinoline have been synthesized and evaluated for dopamine D-1 antagonist activity, indicating potential applications in neuropsychiatric disorders (Riggs et al., 1987).
Cardiovascular and Respiratory Effects
- A study on various derivatives of 1-methyl-1,2,3,4-tetrahydroisoquinoline showed diverse effects on cardiovascular systems, including blood pressure responses and respiration stimulation (Hjort et al., 1942).
Parkinson's Disease Research
- Endogenous Parkinsonism-Preventing Agent : 1-Methyl-1,2,3,4-tetrahydroisoquinoline has been identified as an endogenous agent with potential to prevent Parkinsonism in mammals (Singh & Shah, 2017).
- Neuroprotective in Parkinson's Disease : Certain studies have shown that 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds could be neuroprotective, particularly in the context of Parkinson's disease (Okuda et al., 2003).
Cancer Research
- Anticancer Agent Development : 1,2,3,4-Tetrahydroisoquinoline derivatives have been synthesized for potential use as anticancer agents, with some showing potent cytotoxicity against cancer cell lines (Redda et al., 2010).
Synthesis and Chemical Studies
- Chemical Synthesis and Characterization : Several derivatives of 1,2,3,4-tetrahydroisoquinoline have been synthesized and characterized for their chemical properties, contributing to a broader understanding of their potential applications (Jansa et al., 2006).
Miscellaneous Therapeutic Applications
- Analgesic and Anti-Inflammatory Effects : Some derivatives of 1,2,3,4-tetrahydroisoquinoline have shown analgesic and anti-inflammatory effects, suggesting potential as non-narcotic analgesics in medical practice (Rakhmanova et al., 2022).
Properties
IUPAC Name |
6-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N.ClH/c1-8-2-3-10-7-11-5-4-9(10)6-8;/h2-3,6,11H,4-5,7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUYUCFMJAXNYMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CNCC2)C=C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40696289 | |
Record name | 6-Methyl-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40696289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41565-81-5 | |
Record name | Isoquinoline, 1,2,3,4-tetrahydro-6-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41565-81-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Methyl-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40696289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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